molecular formula C9H16O3 B081450 3-Hydroxy-2,2-dimethylpropyl methacrylate CAS No. 13463-71-3

3-Hydroxy-2,2-dimethylpropyl methacrylate

Cat. No. B081450
CAS RN: 13463-71-3
M. Wt: 172.22 g/mol
InChI Key: ONMLAAZEQUPQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,2-dimethylpropyl methacrylate (HPMA) is a chemical compound that belongs to the class of methacrylates. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties. HPMA is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl methacrylate is based on its chemical structure. 3-Hydroxy-2,2-dimethylpropyl methacrylate has a hydrophilic head and a hydrophobic tail, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes 3-Hydroxy-2,2-dimethylpropyl methacrylate an ideal candidate for drug delivery and tissue engineering applications.

Biochemical And Physiological Effects

3-Hydroxy-2,2-dimethylpropyl methacrylate has been shown to have low toxicity and is well tolerated by the body. It is metabolized in the liver and excreted in the urine. 3-Hydroxy-2,2-dimethylpropyl methacrylate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

3-Hydroxy-2,2-dimethylpropyl methacrylate has several advantages for lab experiments, including its biocompatibility, low toxicity, and ease of synthesis. However, 3-Hydroxy-2,2-dimethylpropyl methacrylate also has some limitations, including its high cost, limited solubility in water, and limited stability under certain conditions.

Future Directions

There are several future directions for research on 3-Hydroxy-2,2-dimethylpropyl methacrylate, including the development of new drug conjugates, the creation of new tissue engineering scaffolds, and the synthesis of new copolymers with unique properties. Additionally, there is a need for further research on the toxicity and biocompatibility of 3-Hydroxy-2,2-dimethylpropyl methacrylate, as well as its stability under different conditions.
In conclusion, 3-Hydroxy-2,2-dimethylpropyl methacrylate is a versatile chemical compound that has a wide range of scientific research applications. Its unique chemical properties make it an ideal candidate for drug delivery, tissue engineering, and polymer synthesis. Further research on 3-Hydroxy-2,2-dimethylpropyl methacrylate is needed to explore its full potential in these areas and to address its limitations.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl methacrylate has been widely used in various scientific research applications, including drug delivery, tissue engineering, and polymer synthesis. In drug delivery, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a polymer backbone to create drug conjugates that can target specific cells or tissues. In tissue engineering, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a scaffold material to create three-dimensional structures that can support cell growth and differentiation. In polymer synthesis, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a monomer to create various copolymers with unique properties.

properties

CAS RN

13463-71-3

Product Name

3-Hydroxy-2,2-dimethylpropyl methacrylate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C9H16O3/c1-7(2)8(11)12-6-9(3,4)5-10/h10H,1,5-6H2,2-4H3

InChI Key

ONMLAAZEQUPQSE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C)(C)CO

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)CO

Other CAS RN

13463-71-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2-L flask was charged neopentyl glycol (208.3 g, 2.0 moles), toluene (250 mL), hydroquinone (0.5 g) and sodium methoxide (25% in methanol, 8 g). The mixture was heated to 60-65° C. and methyl methacrylate (120 g, 1.2 moles) was added dropwise over 1 hour. The reaction was held at 70° C. for one hour under moderate vacuum to remove methanol and low boilers. Reaction was worked up by washing with 2×250 mL water and 1×100 mL saturated sodium chloride solution at 70° C. Toluene was evaporated and the resulting crude product (166 g) distilled to provide 3-hydroxy-2,2-dimethylpropyl methacrylate of 97% GC assay. To a 300 mL flask was charged 3-hydroxy-2,2-dimethylpropyl methacrylate (11.5 g, 0.064 moles), methylene chloride (20 g), DMAP (0.01 g), hydroquinone (0.05 g) and the mixture cooled to 0-5° C. To this was added dropwise diketene (5.4 g) at <3° C. Reaction allowed to warm to room temperature and stir overnight. Reaction cooled to 0-5° C. and additional diketene (2 g) added to complete reaction. Once reaction was complete, the dichloromethane was removed at 60° C. with house vacuum. Crude product distilled via Kugelrohr distillation to provide desired product of 92.6% assay with 1.6% starting material remaining (GC assay).
Quantity
208.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two

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